N4-Acetylsulfamethoxazole

説明

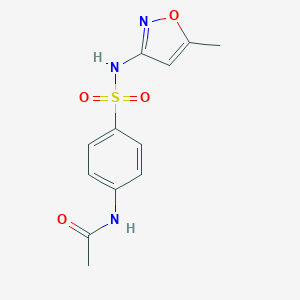

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049044 | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21312-10-7 | |

| Record name | Acetylsulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21312-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsulfamethoxazole [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021312107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1988834Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biotransformation and Metabolic Pathways of Acetylsulfamethoxazole

N-Acetylation of Sulfamethoxazole (B1682508) as a Primary Metabolic Route

The acetylation of sulfamethoxazole at the N4-position to form acetylsulfamethoxazole is a major metabolic pathway in humans and various animal species. drugbank.comnih.govwikipedia.orgnih.gov This process is primarily carried out by N-acetyltransferase enzymes and significantly influences the pharmacokinetic profile of the drug.

The enzymatic conversion of sulfamethoxazole to acetylsulfamethoxazole is catalyzed by arylamine N-acetyltransferases (NATs), specifically NAT1 and NAT2 in humans. drugbank.comnih.govresearchgate.netwikipedia.org These cytosolic enzymes facilitate the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the arylamine group of sulfamethoxazole. researchgate.netwikipedia.org The reaction mechanism is described as a ping-pong bi-bi reaction, involving two sequential steps. wikipedia.org First, acetyl-CoA binds to the enzyme, leading to the acetylation of a cysteine residue in the active site. wikipedia.org Subsequently, after the release of acetyl-CoA, the sulfamethoxazole molecule binds to the acetylated enzyme, and the acetyl group is transferred to its N4-position, forming acetylsulfamethoxazole. wikipedia.org

Genetic polymorphisms in the NAT2 gene can lead to variations in acetylation rates, categorizing individuals as slow, intermediate, or rapid acetylators. nih.govwikipedia.org These differences in enzymatic activity can affect the plasma concentrations of sulfamethoxazole. nih.govnih.gov

Numerous in vitro and in vivo studies have confirmed the formation of acetylsulfamethoxazole as the primary metabolite of sulfamethoxazole. In vitro experiments using human liver microsomes and hepatocytes have demonstrated the conversion of sulfamethoxazole to acetylsulfamethoxazole. ebi.ac.ukwho.int For instance, studies with human hepatocytes showed that p-aminosalicylate, another substrate for NAT1, competitively inhibited the acetylation of sulfamethoxazole. ebi.ac.uk

In vivo studies in humans have shown that a significant portion of an administered dose of sulfamethoxazole is excreted in the urine as acetylsulfamethoxazole. wikipedia.orgwho.int Following a single oral dose, approximately 50-70% of the drug recovered in urine is the acetylated metabolite. wikipedia.orge-century.us Similar findings have been observed in various animal models, including rats, pigs, and chickens, where N4-acetyl-sulfamethoxazole was identified as a major metabolite. nih.govresearchgate.net

| Study Type | Model System | Key Findings | Reference |

| In Vitro | Human Hepatocytes | p-Aminosalicylate competitively inhibited sulfamethoxazole acetylation. | ebi.ac.uk |

| In Vivo | Humans | 50-70% of urinary excreted sulfamethoxazole is the N4-acetylated metabolite. | wikipedia.orge-century.us |

| In Vivo | Rats, Pigs, Chickens | N4-acetyl-sulfamethoxazole is a major metabolite. | nih.govresearchgate.net |

Retransformation of Acetylsulfamethoxazole to Sulfamethoxazole

The conversion of the inactive metabolite, acetylsulfamethoxazole, back to the active parent compound, sulfamethoxazole, is a phenomenon observed in both biological systems and the environment. This retransformation, or deacetylation, has significant implications for the prolonged presence and potential effects of sulfamethoxazole.

Deacetylation of acetylsulfamethoxazole has been reported in various biological systems, including plants. karger.combohrium.com Studies have shown that plants like rice (Oryza sativa) can take up acetylsulfamethoxazole from the soil and subsequently transform it back into sulfamethoxazole. bohrium.com This biotransformation within the plant tissues is a novel finding that highlights a potential pathway for the reintroduction of the active antibiotic into the food chain. bohrium.com The enzymes responsible for this deacetylation in plants are thought to be amidases or esterases. ethz.ch While the exact enzymatic pathways are still under investigation, transcriptomic analysis in rice suggests the involvement of enzymes like acetyltransferases, which may also catalyze the reverse reaction under certain conditions. bohrium.com

In the environment, acetylsulfamethoxazole can undergo back-transformation to sulfamethoxazole in aquatic and sediment environments. researchgate.netnih.govnih.gov This process can be mediated by microbial activity in sediment. nih.govnih.gov Studies using water-sediment systems have demonstrated that acetylsulfamethoxazole can be deacetylated to sulfamethoxazole, contributing to the persistence of the parent compound in the environment. researchgate.netoaepublish.com This retransformation is a concern as it can lead to unexpectedly higher concentrations of the active antibiotic in surface waters than predicted from direct inputs alone. researchgate.net For instance, one study observed that the dissipation of acetylsulfamethoxazole in soil was faster than its parent compound, which could be partly explained by its transformation back to sulfamethoxazole. oaepublish.com Another study attributed an increase in sulfamethoxazole concentrations in an irradiated solution incubated with sediment to the back-transformation of its photo-transformation products by sediment bacteria. nih.gov

Interspecies Differences in Acetylsulfamethoxazole Metabolic Profiles

The metabolism of sulfamethoxazole, particularly its acetylation to acetylsulfamethoxazole, exhibits notable differences across various species. nih.govkarger.com These variations are largely attributed to differences in the types and activities of metabolic enzymes present in each species. nih.gov

While acetylation is a primary metabolic pathway in humans, pigs, chickens, and rats, the extent of this transformation and the profile of other metabolites can vary significantly. nih.govresearchgate.netkarger.com For example, in pigs, acetylation is the main metabolic route, whereas in chickens, hydroxylation and sulfate (B86663) conjugation are also significant pathways. nih.govresearchgate.net

Interestingly, dogs and foxes are exceptions among mammals as they are unable to acetylate xenobiotics like sulfamethoxazole. wikipedia.org In contrast, even invertebrates like the snail Cepaea hortensis have been shown to acetylate sulfamethoxazole, although the rate of deacetylation of acetylsulfamethoxazole was found to be very low. karger.comnih.gov

These interspecies differences are crucial for understanding the pharmacokinetics and potential toxicity of sulfamethoxazole in different organisms and for assessing the environmental impact of its metabolites.

| Species | Primary Metabolic Pathway(s) | Key Findings | Reference |

| Humans | N-acetylation | Acetylation is a major route; polymorphism in NAT2 affects metabolism. | drugbank.comnih.gov |

| Pigs | N-acetylation | Acetylation is the main metabolic pathway. | nih.govresearchgate.net |

| Chickens | N-acetylation, Hydroxylation, Sulfate conjugation | Multiple metabolic pathways are significant. | nih.govresearchgate.net |

| Rats | N-acetylation | Acetylation is a primary metabolic route. | nih.govresearchgate.net |

| Dogs/Foxes | Hydroxylation | Lack the ability to acetylate sulfamethoxazole. | wikipedia.org |

| Snails (Cepaea hortensis) | N-acetylation, Hydroxylation | Able to acetylate sulfamethoxazole, with minimal deacetylation. | karger.comnih.gov |

Identification and Characterization of Intermediate Transformation Products

The biotransformation of acetylsulfamethoxazole can result in several intermediate products, with the most prominent being its parent compound, sulfamethoxazole, through a deacetylation process. The identification and characterization of these transformation products are crucial for understanding the environmental fate and metabolic pathways of this compound. Advanced analytical techniques are employed to detect and quantify these intermediates in various matrices.

A primary transformation pathway for acetylsulfamethoxazole is amide hydrolysis, which leads to the removal of the acetyl group and the reformation of sulfamethoxazole. nih.govrsc.org This deacetylation has been observed in different environments, including wastewater treatment processes and in plants. nih.govresearchgate.net In fact, studies on the behavior of sulfamethoxazole and acetylsulfamethoxazole in rice have revealed that acetylsulfamethoxazole can be transformed back into sulfamethoxazole within the plant. researchgate.netbohrium.comnih.gov While one study noted the identification of three metabolites of acetylsulfamethoxazole in rice, the specific structures of these compounds were not detailed. bohrium.com

The characterization of these transformation products relies on sophisticated analytical methodologies. High-resolution mass spectrometry (HRMS), particularly Orbitrap-HRMS, is a powerful tool for non-target screening and identification of metabolites. researchgate.netbohrium.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another widely used technique for the sensitive and selective determination of acetylsulfamethoxazole and its transformation products in environmental and biological samples. acs.orgacs.orgmdpi.comnih.gov Furthermore, reversed-phase high-performance liquid chromatography (HPLC) with UV detection has been utilized for the analysis of these compounds in human plasma and urine. researchgate.net Traditional methods, such as those involving acid hydrolysis, have also been employed, although they may present challenges in accurately quantifying the metabolite. oup.comkarger.com

The table below summarizes the key intermediate transformation product of acetylsulfamethoxazole and the analytical methods used for its characterization.

| Intermediate Transformation Product | Transformation Pathway | Analytical Method(s) for Identification and Characterization |

| Sulfamethoxazole | Deacetylation / Amide Hydrolysis | High-Resolution Mass Spectrometry (HRMS), Orbitrap-HRMS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV detection |

Pharmacokinetic Characteristics of Acetylsulfamethoxazole

Systemic Disposition and Elimination Dynamics

The disposition and elimination of Acetylsulfamethoxazole are governed by its physicochemical properties and the body's excretory mechanisms, primarily renal function.

The primary route of elimination for Acetylsulfamethoxazole is through the kidneys, with the compound being excreted mainly in the urine. asm.orgnih.gov Studies have shown that after an oral dose of sulfamethoxazole (B1682508), a significant portion is recovered in the urine as this N4-acetylated metabolite. drugbank.com Specifically, N-acetyl-sulfamethoxazole can account for 60-65% of the total sulfamethoxazole recovered in urine. nih.gov Some research indicates this figure can be as high as 80%. ebi.ac.uk

Unlike its parent compound, sulfamethoxazole, whose renal excretion is notably influenced by urinary pH and flow, the renal clearance of N4-acetylsulfamethoxazole is not affected by these variables. researchgate.net Elimination occurs through glomerular filtration and active tubular secretion. drugbank.commdpi.com

Animal studies highlight species-specific differences in excretion. In pigs and rats, urine is also the main excretion route, with acetyl-sulfamethoxazole being the predominant metabolite. mdpi.com In contrast, studies in freshwater turtles have shown that the majority of the administered dose is excreted via the feces. nih.govtandfonline.com

| Characteristic | Finding | Species | Reference |

|---|---|---|---|

| Primary Excretion Route | Urine | Human, Pig, Rat | asm.orgnih.govmdpi.com |

| Percentage of Dose in Urine | 60-80% of total recovered drug | Human | nih.govebi.ac.uk |

| Renal Clearance Influencing Factors | Not significantly influenced by urinary pH or flow | Human | researchgate.net |

| Alternative Excretion Route | Feces (major route in this species) | Freshwater Turtle | nih.govtandfonline.com |

The elimination half-life of Acetylsulfamethoxazole is highly dependent on renal function. In healthy adults with normal kidney function, the mean elimination half-life has been measured at approximately 18.6 hours. nih.gov However, this value can increase dramatically in individuals with impaired renal function. nih.gov For instance, in patients who are functionally anephric (without kidney function), the half-life of this compound can extend to 40 hours. karger.com This contrasts with the half-life of the parent drug, sulfamethoxazole, which is less influenced by kidney function. nih.gov

In other species, the half-life can vary significantly. Studies in freshwater turtles, for example, have demonstrated a biphasic excretion pattern with two distinct half-lives of 5 and 100 minutes. nih.govtandfonline.com

| Subject Population | Mean Half-Life (t½) | Reference |

|---|---|---|

| Healthy Adults | 18.6 ± 4.3 hours | nih.gov |

| Patients without Kidney Function | ~40 hours | karger.com |

| Freshwater Turtles (Biphasic) | 5 minutes and 100 minutes | nih.govtandfonline.com |

Population Pharmacokinetic Modeling of Acetylsulfamethoxazole

Population pharmacokinetic (PK) models are essential for understanding the variability in drug handling across different patient groups. For Acetylsulfamethoxazole, these models have identified several key factors that influence its clearance from the body. eur.nlnih.gov

Several intrinsic and extrinsic factors have been shown to significantly affect the clearance of Acetylsulfamethoxazole.

Renal Function : This is the most critical factor. Population PK studies have consistently demonstrated a linear relationship between the clearance of Acetylsulfamethoxazole and creatinine (B1669602) clearance or estimated glomerular filtration rate (eGFR). nih.goveur.nlnih.gov Consequently, the metabolite is known to accumulate in patients with renal insufficiency. eur.nl

Developmental Factors : Age plays a significant role, particularly in the pediatric population. In infants and children, the clearance of Acetylsulfamethoxazole increases with age, which is attributed to the maturation of both metabolic pathways and renal function over time. asm.orgasm.org

Genetic Polymorphisms : The genetic makeup of an individual, specifically polymorphisms in the N-acetyltransferase 2 (NAT2) gene, influences the rate of sulfamethoxazole acetylation. Individuals classified as "slow acetylators" due to their NAT2 genotype exhibit higher plasma concentrations of the parent drug, which can affect the formation and subsequent exposure to Acetylsulfamethoxazole. researchgate.net

Physiological Factors : In population PK models developed for infants and children, serum albumin concentration was identified as a significant covariate, with a lower albumin concentration being associated with a change in clearance. asm.orgasm.org

| Factor | Influence | Affected Population | Reference |

|---|---|---|---|

| Renal Function (eGFR/CrCl) | Clearance is directly proportional to renal function; accumulation occurs in renal impairment. | All | nih.goveur.nlnih.gov |

| Age | Clearance increases with age due to maturation of renal and metabolic function. | Infants and Children | asm.orgasm.org |

| NAT2 Genotype | "Slow acetylator" status is associated with altered exposure. | All | researchgate.net |

| Serum Albumin | Lower albumin concentrations were identified as a covariate on clearance. | Infants and Children | asm.orgasm.org |

Application of Acetylsulfamethoxazole as a Metabolic Probe

The formation of Acetylsulfamethoxazole is catalyzed almost exclusively by arylamine N-acetyltransferase enzymes, particularly NAT1 and NAT2. nih.govdrugbank.com This specificity makes the metabolite a useful in vivo probe for studying the activity of these metabolic pathways.

By measuring the ratio of Acetylsulfamethoxazole to its parent compound, sulfamethoxazole, in plasma or urine, researchers can assess an individual's acetylator phenotype (e.g., rapid or slow acetylator), which is determined by their NAT2 genetic profile. researchgate.netnih.gov This application is crucial in pharmacogenetic studies to predict how individuals might metabolize various drugs and xenobiotics that follow the same pathway.

Furthermore, the acetylation of sulfamethoxazole has been used as a probe to sample the hepatic cytosolic acetyl-CoA pool, providing insights into metabolic processes like lipogenesis. ebi.ac.uk It can also be used in drug-drug interaction studies. For example, the inhibition of Acetylsulfamethoxazole formation by p-aminosalicylate demonstrated a competitive interaction at the NAT1 enzyme, successfully predicting the interaction in vivo. ebi.ac.uk

Environmental Occurrence, Fate, and Ecotoxicological Impact of Acetylsulfamethoxazole

Environmental Detection and Quantification of Acetylsulfamethoxazole

Advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have enabled the detection and quantification of acetylsulfamethoxazole at trace concentrations, typically in the nanogram to microgram per liter range, in various environmental matrices. who.intresearchgate.net

Distribution and Accumulation in Sediments and Agroecosystems

The environmental fate of acetylsulfamethoxazole extends beyond the aqueous phase, with accumulation occurring in sediments and agricultural soils, primarily through the application of biosolids and irrigation with reclaimed wastewater. nih.govdetritusjournal.comresearchgate.net

Sediments: Acetylsulfamethoxazole has been detected in river sediments. acs.org Its sorption to sediment is influenced by factors such as organic carbon content and pH. nih.govnih.gov While some studies suggest a relatively low sorption potential for sulfonamides, others indicate that strong sorption to colloids could create an environmental sink for these compounds. doi.orguba.de One study measured a mean maximum concentration of approximately 2.1 µg/kg dry weight of sulfamethoxazole (B1682508) (the parent compound) in river sediments, indicating the potential for its metabolite to accumulate as well. frontiersin.org Another study focusing on an urban river also confirmed the presence of acetylsulfamethoxazole in the sediment. wisdomlib.org

Agroecosystems: The use of treated sewage sludge, or biosolids, as fertilizer is a significant pathway for introducing acetylsulfamethoxazole into agricultural environments. nih.govepa.gov These biosolids can contain various contaminants that were not fully removed during wastewater treatment. detritusjournal.com Long-term irrigation with reclaimed wastewater is another major source. nih.gov A study in Beijing found N4-acetyl-sulfamethoxazole concentrations in irrigated soil to be between 10.92 and 23.29 μg kg-1. nih.gov This contamination can lead to the uptake of the compound by crops. The same study detected concentrations of 17.92 to 28.01 μg kg-1 in crops grown in these soils. nih.gov Research has also shown that rice plants can take up and accumulate acetylsulfamethoxazole from the soil, with concentrations reaching up to 20.36 μg/g in the roots. nih.govbohrium.com

Table 2: Reported Concentrations of N4-Acetyl-sulfamethoxazole in Sediments and Agroecosystems

| Location/Study | Matrix | Concentration Range |

|---|---|---|

| Beijing, China | Irrigated Soil | 10.92 - 23.29 μg kg-1nih.gov |

| Beijing, China | Crops (from irrigated soil) | 17.92 - 28.01 μg kg-1nih.gov |

| Lab Study on Rice | Rice Roots | Up to 20.36 μg/g nih.govbohrium.com |

| Urban River | Sediment | Detected wisdomlib.org |

Environmental Transformation Pathways of Acetylsulfamethoxazole

Once in the environment, acetylsulfamethoxazole is subject to various transformation processes that determine its persistence and ultimate fate. These pathways include microbial biotransformation, photodegradation, and hydrolysis.

Microbial Biotransformation and Biodegradation Mechanisms in Wastewater and Soil

Microbial activity plays a crucial role in the transformation of acetylsulfamethoxazole. Interestingly, a key process observed is the re-transformation of acetylsulfamethoxazole back into its parent compound, sulfamethoxazole. doi.org This deacetylation can occur during wastewater treatment and in soil environments, potentially increasing the concentration of the more biologically active sulfamethoxazole. doi.org

In soil, the degradation of acetylsulfamethoxazole is influenced by the microbial community present. nih.govresearchgate.net For instance, microcosm experiments using soil amended with anaerobically digested cattle manure showed the presence of N4-acetylsulfamethoxazole alongside its parent compound. nih.gov The rate and extent of degradation can be affected by soil properties and the presence of other organic matter. researchgate.netscispace.com Recent studies have also highlighted that rice plants themselves can metabolize acetylsulfamethoxazole, transforming it back into sulfamethoxazole and creating other transformation products through processes like deamination, hydroxylation, and glycosylation. nih.govbohrium.com

Photodegradation Processes and Reaction Kinetics

Sunlight can induce the degradation of acetylsulfamethoxazole in surface waters through photolysis. The efficiency of this process depends on various factors, including the intensity of solar radiation, water depth, and the presence of other substances in the water that can act as photosensitizers. While specific kinetic data for the photodegradation of acetylsulfamethoxazole is not extensively detailed in the provided context, the general principles of photochemistry for organic pollutants apply. The process involves the absorption of light energy by the molecule, leading to its breakdown into smaller, simpler compounds.

Hydrolytic Stability and Degradation in Environmental Media

Hydrolysis is another abiotic degradation pathway that can affect the persistence of acetylsulfamethoxazole. This process involves the reaction of the compound with water, which can lead to the cleavage of the acetyl group and the reformation of sulfamethoxazole. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding medium. nih.gov The re-transformation of this compound back to sulfamethoxazole has been observed to occur in acidic aqueous solutions (pH < 7). researchgate.net This hydrolytic instability means that under certain environmental conditions, acetylsulfamethoxazole can act as a reservoir that slowly releases the parent antibiotic, sulfamethoxazole. doi.org

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

The widespread presence of acetylsulfamethoxazole in the environment necessitates a thorough evaluation of its potential adverse effects on various organisms. This section details the ecotoxicological impact of acetylsulfamethoxazole on plants, aquatic microorganisms, and invertebrates, as well as its potential to disrupt immune functions in aquatic life.

Phytotoxicity Mechanisms and Metabolic Disturbances in Plants (e.g., rice)

Acetylsulfamethoxazole, a primary metabolite of the antibiotic sulfamethoxazole, has been shown to be taken up by plants from the soil and water, leading to significant phytotoxic effects. Studies on rice (Oryza sativa) have revealed that both sulfamethoxazole and acetylsulfamethoxazole can be absorbed by the roots and transported to the shoots. uba.denih.govresearchgate.net Notably, acetylsulfamethoxazole exhibits a greater capacity for accumulation in rice tissues compared to its parent compound. nih.govresearchgate.net

Once inside the plant, a novel and concerning discovery is the biotransformation of acetylsulfamethoxazole back into sulfamethoxazole, a more potent antibiotic. uba.denih.govresearchgate.net This deacetylation process, along with other metabolic pathways such as hydroxylation and glycosylation, is mediated by plant enzymes like cytochrome P450, acetyltransferases, and glycosyltransferases. uba.deresearchgate.net

Exposure to acetylsulfamethoxazole induces considerable metabolic disturbances in rice plants, with research indicating a more substantial impact on metabolic networks than that caused by sulfamethoxazole. uba.denih.govresearchgate.net Key metabolic pathways are disrupted, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, linoleic acid metabolism, nucleotide metabolism, and the phenylpropanoid biosynthesis pathway. uba.denih.govresearchgate.net These disruptions can compromise the plant's growth, development, and defense mechanisms. The accumulation of these compounds in edible parts of crops also raises concerns about food safety. uba.de

In cucumber seedlings and Arabidopsis thaliana cell cultures, this compound was identified as the major metabolite of sulfamethoxazole. researchgate.net This highlights that the acetylation of sulfamethoxazole is a common metabolic pathway in various plant species.

Table 1: Effects of Acetylsulfamethoxazole on Rice (Oryza sativa)

| Finding | Description | Reference |

|---|---|---|

| Uptake and Accumulation | Acetylsulfamethoxazole is readily taken up by rice roots and translocated to the shoots, showing a higher accumulation capacity than sulfamethoxazole. | nih.govresearchgate.netnih.gov |

| Metabolic Transformation | Acetylsulfamethoxazole can be transformed back into the more toxic parent compound, sulfamethoxazole, within the rice plant. | uba.denih.govresearchgate.net |

| Metabolic Pathway Disruption | Exposure disrupts key metabolic pathways, including the TCA cycle, amino acid metabolism, and phenylpropanoid biosynthesis. | uba.denih.govresearchgate.net |

| Enzymatic Involvement | Enzymes such as cytochrome P450, acetyltransferases, and glycosyltransferases are involved in the biotransformation processes. | uba.deresearchgate.net |

Toxicity to Algal and Cyanobacterial Communities

Algae and cyanobacteria form the base of most aquatic food webs and are crucial for primary production. Research indicates that these organisms, particularly cyanobacteria, are highly sensitive to sulfamethoxazole and its metabolites. researchgate.netresearchgate.net The toxicity of sulfamethoxazole to these communities is well-documented, and by extension, its metabolite acetylsulfamethoxazole is also of concern. researchgate.netvliz.be

Studies comparing the sensitivity of different aquatic microorganisms have shown that cyanobacteria are often more vulnerable to sulfonamide antibiotics than green algae. researchgate.netresearchgate.netclemson.edu For instance, the cyanobacterium Synechococcus leopolensis has shown high sensitivity to sulfamethoxazole. uba.de The different resistance mechanisms between cyanobacteria and green algae can lead to inconsistent results in environmental risk assessments when only one of these groups is considered. researchgate.net Green algae, like Raphidocelis subcapitata, have been observed to degrade sulfamethoxazole into less toxic transformation products, which is a potential detoxification mechanism. researchgate.net

While direct toxicity data for acetylsulfamethoxazole on a wide range of algal and cyanobacterial species is less abundant than for its parent compound, the potential for its conversion back to sulfamethoxazole in the environment and within organisms suggests that it poses a significant risk to these primary producers.

Effects on Aquatic Invertebrate Organisms (e.g., Artemia)

Aquatic invertebrates are a critical link in aquatic food webs and are often used as indicator species in ecotoxicological studies. The brine shrimp, Artemia, is a common model organism for such testing. eawag.chbuglife.org.uknih.gov

Specific research on the effects of acetylsulfamethoxazole on Artemia has demonstrated its bioaccumulation. A study by Touraki et al. (1999) investigated the accumulation of N-acetyl-sulfamethoxazole in Artemia nauplii. eawag.chnih.gov The study highlighted that the concentration of the therapeutic, and its metabolite, in the nauplii decreased significantly when stored at higher temperatures (18°C and 25°C), suggesting that medicated nauplii should be used fresh or stored at low temperatures (5°C) for short periods to maintain the desired concentration for use in aquaculture. researchgate.net This indicates that acetylsulfamethoxazole is taken up by these invertebrates.

While comprehensive data on the lethal and sub-lethal effects of acetylsulfamethoxazole on a broad range of aquatic invertebrates are still emerging, the bioaccumulation potential is a key factor in its environmental risk profile. The accumulation of this compound in invertebrates can lead to adverse effects on the organisms themselves and facilitate the transfer of the contaminant up the food chain to fish, birds, and other predators. mdpi.comnih.gov

Potential Immunological Impacts on Aquatic Biota

There is growing evidence that pharmaceutical residues in the aquatic environment can have immunomodulatory effects on aquatic organisms. While direct studies on the immunological impacts of acetylsulfamethoxazole are limited, research on its parent compound, sulfamethoxazole, provides significant insights into its potential effects.

Exposure to sulfamethoxazole has been shown to disrupt the immune system of fish, such as zebrafish (Danio rerio) and tilapia. nih.govnih.govacs.org In developing zebrafish, sulfamethoxazole exposure can trigger an inflammatory response, noted by the up-regulation of genes like interleukin-1β (il-1β). nih.gov It can also alter the expression of genes related to apoptosis (programmed cell death). nih.gov Furthermore, sulfamethoxazole has been found to suppress the ability of zebrafish to resist pathogens by inhibiting lysozyme (B549824) and recombination-activating genes. In tilapia, sulfamethoxazole exposure has been linked to changes in nutritional metabolism and the inhibition of the innate immune system.

It is plausible that acetylsulfamethoxazole could exert similar immunological effects, particularly given its ability to be metabolized back to sulfamethoxazole within organisms. One proposed mechanism for the immunotoxicity of acetylsulfamethoxazole is its potential to form strong conjugations with cellular proteins, which could inhibit the immune system of aquatic organisms. vliz.be The impairment of the immune system can have cascading effects, making aquatic populations more susceptible to diseases and other environmental stressors.

Environmental Risk Characterization and Hazard Assessment of Acetylsulfamethoxazole

The environmental risk of a substance is typically characterized by comparing its predicted or measured environmental concentration (PEC or MEC) with the predicted no-effect concentration (PNEC). nih.govvliz.be If the ratio of PEC/PNEC or MEC/PNEC (the risk quotient, RQ) is greater than 1, it indicates a potential risk to the environment.

For sulfamethoxazole and its metabolite acetylsulfamethoxazole, risk assessments have shown that while in many cases the risk may be low, there are instances, particularly in areas with high inputs like aquaculture facilities, where the risk to aquatic life is significant. nih.govvliz.be Algae and aquatic plants are generally the most sensitive organisms to sulfamethoxazole. researchgate.netvliz.be

Some studies have extrapolated a similar relative risk for acetylsulfamethoxazole as for its parent compound on aquatic organisms, although this comes with considerable uncertainty. uba.de The persistence of both sulfamethoxazole and acetylsulfamethoxazole in aquatic environments is a key factor in their risk profile. researchgate.net

The hazard assessment of acetylsulfamethoxazole also considers its potential to contribute to the spread of antibiotic resistance, a major global health concern. Although often found at concentrations too low to cause direct acute toxic effects, the continuous presence of these compounds can exert selective pressure on microbial communities, favoring the development of resistant strains. vliz.be

Advanced Analytical Methodologies for Acetylsulfamethoxazole Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of acetylsulfamethoxazole. openaccessjournals.combiomedpharmajournal.orgbjbms.org Its versatility and reliability make it indispensable for analyzing diverse samples. openaccessjournals.com Methods typically employ reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid. researchgate.netcsbsju.edu

HPLC systems coupled with various detectors are used for acetylsulfamethoxazole analysis. Ultraviolet (UV) or Diode Array Detectors (DAD) are commonly utilized, offering robust and cost-effective quantification. researchgate.netresearchgate.net For instance, a reversed-phase gradient HPLC method with UV detection has been successfully used to measure acetylsulfamethoxazole in human plasma and urine. researchgate.net The sensitivity of HPLC methods can be significantly enhanced through strategic sample preparation. One approach involves ultrafiltration of serum samples, which reduces sample dilution compared to protein precipitation methods, leading to better recovery rates. nih.gov For environmental samples, a highly sensitive determination method combines HPLC with three-phase hollow fiber-based liquid phase microextraction (HF-LPME), achieving detection limits in the nanogram-per-liter range for water samples. nih.gov

| Matrix | HPLC Method | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Reference |

| Human Plasma & Urine | Reversed-Phase Gradient | - | Acetonitrile-1% Acetic Acid | UV | Plasma: 0.10 µg/mL; Urine: 1.4 µg/mL | researchgate.net |

| Environmental Waters | HF-LPME-HPLC | - | - | DAD and FLD | 0.9-100 ng/L (LOQ) | nih.gov |

| Serum | HPLC | - | - | - | Recovery: 90.2 ± 7.9% | nih.gov |

| Sewage Effluent & Surface Water | Reversed-Phase HPLC | - | Solvent A: 40mM ammonium acetate (pH 5.5); Solvent B: methanol; Solvent C: water | ESI-MS/MS | 50 ng/L (LOD) | csbsju.edunih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the analysis of pharmaceutical residues like acetylsulfamethoxazole in environmental and biological samples. dcu.ie High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy (typically ≤ 5 ppm) and resolving power. mdpi.comnorman-network.net This enables the confident determination of a compound's elemental composition from its exact mass, significantly improving identification reliability and reducing the potential for interferences, which is crucial in complex matrices. norman-network.netthermofisher.com

Tandem mass spectrometry (LC-MS/MS) is a powerful technique renowned for its exceptional sensitivity and selectivity, making it the most commonly used method for determining trace amounts of sulfonamides and their metabolites. researchgate.netnih.gov In MS/MS analysis, a specific precursor ion (the molecular ion of acetylsulfamethoxazole) is selected and fragmented, generating a unique pattern of product ions. This transition is monitored using modes like Multiple Reaction Monitoring (MRM), which provides highly specific and sensitive quantification, minimizing matrix interference. nih.gov

This technique is routinely applied to quantify acetylsulfamethoxazole in diverse matrices including human plasma, wastewater, and edible animal tissues. nih.govmdpi.comfigshare.com For example, an ultra-fast solid-phase extraction-tandem mass spectrometry (SPE-MS/MS) method was developed for rapid quantification in serum, with an analysis time of less than 20 seconds per sample. researchgate.netresearchgate.net The structural information from the fragmentation patterns also serves to unequivocally confirm the identity of the analyte. researchgate.netnih.gov

| Matrix | Analytical Method | Key MS/MS Parameters | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Reference |

| Human Plasma | UPLC-MS/MS | Ionization: ESI+; MRM Transitions: Specific transitions for acetylsulfamethoxazole. | 1-200 mg/L (Assay Range) | nih.gov |

| Swine Tissues | LC-MS/MS with MSPE | Ionization: ESI+ | 5 µg/kg (LOQ), 2 µg/kg (LOD) | figshare.com |

| Municipal Wastewater | UPLC-MS/MS | Ionization: ESI+; Source Temp: 150°C; Capillary Voltage: 1.0 kV | - | mdpi.com |

| Environmental & Biological Matrices | UPLC-MS/MS | Ionization: ESI; MRM Transitions: Analyte-specific | 0.063-475 µg/L (Linear Range) | nih.gov |

Orbitrap high-resolution mass spectrometry (HRMS) is a leading-edge technology for non-target and suspect screening of environmental contaminants and drug metabolites. mdpi.comthermofisher.com Unlike targeted MS/MS methods that look for specific compounds, non-target screening acquires full-scan, high-resolution mass data, allowing for the retrospective identification of a virtually unlimited number of compounds present in a sample. researchgate.net

This approach has been instrumental in identifying transformation products of sulfamethoxazole (B1682508) in various environments. In one study, Orbitrap-HRMS was used to perform non-target screening on rice plants exposed to sulfamethoxazole, successfully identifying 18 intermediate transformation products, including acetylsulfamethoxazole, and revealing metabolic pathways like deamination, hydroxylation, and glycosylation. researchgate.netbohrium.com Another study used LC-Orbitrap for non-target analysis of wastewater in the Philippines, confirming the presence of acetylsulfamethoxazole among other pharmaceuticals. nsf.gov The high mass accuracy of the Orbitrap is crucial for assigning correct elemental formulas to unknown peaks, while its MS/MS capabilities help in elucidating their chemical structures. thermofisher.comcsic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of chemical compounds. researchgate.net While HPLC and MS are workhorses for quantification and detection in complex mixtures, NMR provides detailed information about the specific arrangement of atoms within a molecule, making it essential for the unequivocal characterization of reference standards like acetylsulfamethoxazole. chemodex.com

¹H-NMR and ¹³C-NMR spectra provide a unique fingerprint of the compound's structure. For acetylsulfamethoxazole, ¹H-NMR spectra have been recorded and used, alongside mass spectrometry and infrared spectrometry, to identify it and other related metabolites isolated from human urine. researchgate.net The identity of commercially available acetylsulfamethoxazole standards is often confirmed via ¹H-NMR to ensure their structural integrity before use in quantitative studies. chemodex.com

| Technique | Application | Key Findings | Reference |

| ¹H-NMR & ¹³C-NMR | Structural Identification | Confirmed the structure of acetylsulfamethoxazole isolated from human urine. | researchgate.net |

| ¹H-NMR | Identity Confirmation | Used to confirm the structure of commercial reference standards. | chemodex.com |

| ¹³C NMR | Spectral Database | Spectra are available in public databases like PubChem for reference. | nih.gov |

Optimized Sample Preparation and Enrichment Strategies for Complex Environmental and Biological Matrices

The analysis of acetylsulfamethoxazole in complex matrices such as wastewater, soil, plasma, and tissue necessitates a robust sample preparation step to remove interferences and enrich the analyte to a detectable concentration. researchgate.netmdpi.comfigshare.com Solid-Phase Extraction (SPE) is the most widely employed technique for this purpose. researchgate.netdiva-portal.org

Various SPE sorbents are used depending on the matrix and analyte properties. Cartridges like Oasis HLB (Hydrophilic-Lipophilic Balance) and Phenomenex Strata X are effective for extracting acetylsulfamethoxazole from aqueous samples like sewage effluent and surface water. csbsju.edunih.govresearchgate.net For biological samples, SPE is used to clean up plasma and urine extracts prior to HPLC or LC-MS/MS analysis. researchgate.net

Recent innovations have focused on miniaturizing and automating sample preparation. Magnetic Solid-Phase Extraction (MSPE), using sorbents like multi-walled carbon nanotubes, offers a rapid and efficient method for extracting acetylsulfamethoxazole from edible swine tissues, simplifying the separation process. figshare.com For water samples, Hollow Fiber-Liquid Phase Microextraction (HF-LPME) provides high enrichment factors, enabling very low detection limits. nih.gov Other techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been optimized for extracting sulfonamides from animal tissues. researchgate.net

| Sample Preparation Technique | Matrix | Sorbent/Method Detail | Recovery (%) | Reference |

| Solid-Phase Extraction (SPE) | Sewage Effluent & Surface Water | Phenomenex Strata X | 56 | csbsju.edunih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Edible Swine Tissues | Multi-walled carbon nanotubes | 73.9–94.8 | figshare.com |

| Hollow Fiber-Liquid Phase Microextraction (HF-LPME) | Environmental Waters | Polypropylene hollow fiber with 1-octanol | - | nih.gov |

| Preparative HPLC | Human Urine | Reversed-phase gradient | - | researchgate.net |

| Solid-Phase Extraction (SPE) | Body Fluids | Ion-paired solid-phase extraction | - | globalauthorid.comconnectedpapers.com |

Application of Stable Isotope Labeling Techniques in Pharmacokinetic and Metabolic Studies

Stable isotope labeling is a critical tool in modern analytical chemistry, particularly for pharmacokinetic and metabolic studies and for achieving the highest accuracy in quantitative analysis. In the context of acetylsulfamethoxazole, isotopically labeled analogs serve as ideal internal standards for LC-MS/MS quantification.

The use of a stable isotope-labeled internal standard, such as Sulfamethoxazole-D4, is a common practice. nih.gov This standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. It is added to a sample at the beginning of the sample preparation process and co-elutes with the target analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, the method can accurately correct for any analyte loss during extraction, as well as for variations in instrument response and matrix effects. nih.gov This approach was used in a high-throughput SPE-MS/MS method where patient samples were precipitated with acetonitrile containing isotopically labeled internal standards. researchgate.net

Furthermore, stable isotope labeling can be employed in metabolic studies to trace the biotransformation of a parent drug. By administering a labeled version of sulfamethoxazole, researchers can track its conversion to acetylsulfamethoxazole and other metabolites within a biological system, providing definitive insights into metabolic pathways. chemodex.com

Toxicological Considerations and Biological Interactions of Acetylsulfamethoxazole

Contribution to Sulfamethoxazole-Associated Toxicity Profiles

While historically viewed as an inactive metabolite, recent studies suggest that N-acetylsulfamethoxazole may play a more direct role in the toxicity observed with sulfamethoxazole (B1682508) administration. A key finding is the potential for N-acetylsulfamethoxazole to be converted back to its parent compound, sulfamethoxazole, within biological systems. This retro-conversion process could effectively prolong the exposure to the pharmacologically active and potentially toxic parent drug.

Furthermore, another acetylated metabolite, N-acetoxy-sulfamethoxazole, which is formed from the further metabolism of the reactive sulfamethoxazole hydroxylamine, has demonstrated significant toxicity. In vitro studies have shown that N-acetoxy-sulfamethoxazole is more toxic to human peripheral blood mononuclear cells than sulfamethoxazole hydroxylamine, a well-known reactive metabolite implicated in hypersensitivity reactions nih.gov. This finding suggests that the acetylation pathway, while primarily a detoxification route, can also lead to the formation of metabolites with their own toxic potential.

It is important to note that the direct toxicological profile of N-acetylsulfamethoxazole itself remains an area of active investigation. While it is suspected of causing genetic defects, the comprehensive understanding of its contribution to the adverse effects of sulfamethoxazole requires further research to distinguish its effects from those of the parent drug and other metabolites.

Metabolic Perturbation and Cellular Responses in Exposed Biological Systems

Exposure to N-acetylsulfamethoxazole has been shown to induce significant perturbations in cellular metabolism. Studies in rice plants have revealed that both sulfamethoxazole and N-acetylsulfamethoxazole can disrupt key metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, linoleic acid metabolism, and nucleotide metabolism nih.govnih.gov. Notably, these studies indicate that N-acetylsulfamethoxazole exerts a stronger impact on these metabolic networks than the parent sulfamethoxazole compound nih.govnih.gov.

In human and animal systems, the cellular responses to sulfamethoxazole and its metabolites are often centered around oxidative stress. The metabolism of sulfamethoxazole can lead to the formation of reactive oxygen species (ROS), which can, in turn, deplete cellular antioxidants such as glutathione (B108866) and cysteine, and induce apoptosis (programmed cell death). While much of the research has focused on the oxidative metabolites of sulfamethoxazole, the direct effects of N-acetylsulfamethoxazole on cellular metabolism and oxidative stress in human cells are not yet fully elucidated. The accumulation of N-acetylsulfamethoxazole within cells and its subsequent metabolic consequences are critical areas for future research to fully understand its biological impact.

Interactions with Biotransformation Enzymes and Potential for Metabolic Drug Interactions

The biotransformation of sulfamethoxazole to N-acetylsulfamethoxazole is a primary metabolic pathway, catalyzed by N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2. The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, leading to differences in the rate and extent of sulfamethoxazole acetylation.

The parent compound, sulfamethoxazole, is a known selective inhibitor of the cytochrome P450 enzyme CYP2C9 nih.govjptcp.com. This inhibition can lead to clinically significant drug-drug interactions by decreasing the metabolism of other drugs that are substrates for this enzyme.

Emerging Research Themes and Future Directions in Acetylsulfamethoxazole Studies

Computational Chemistry and Molecular Modeling Approaches

Computational models are becoming indispensable tools for predicting the environmental behavior and potential toxicity of Acetylsulfamethoxazole and related compounds. These in silico methods offer a rapid and cost-effective alternative to traditional experimental studies, allowing for the screening and prioritization of contaminants of emerging concern.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For Acetylsulfamethoxazole and other transformation products of SMX, QSAR is used to predict ecotoxicity. For example, the ECOSAR program can be applied to calculate aquatic toxicity for fish, daphnids, and green algae, including both acute and chronic effects. Such models use parameters like the 96-hour median lethal concentration (LC50) for fish and the 48-hour LC50 for daphnids to estimate acute toxicity. By analyzing the structural properties of SMX and its metabolites, researchers can predict which transformation products are likely to pose the greatest ecological risk. This predictive power is vital for assessing the environmental impact of newly identified metabolites without extensive laboratory testing.

Understanding the Structure-Metabolism Relationship (SMR) is also critical. Pharmacometabolomics studies, which analyze metabolic profiles in response to drug administration, have been instrumental in identifying previously unknown metabolites of SMX in real-world patient populations. In one study of kidney transplant recipients, Acetylsulfamethoxazole was the most abundant metabolite, accounting for 59% of the total intensity of all identified related substances in urine, with the parent SMX accounting for 17%. Such studies confirm expected metabolic pathways and can reveal novel biotransformations, providing crucial data for refining models that predict how SMX is processed in the body and thus, the initial environmental loading of its metabolites.

Pharmacokinetic (PK) modeling describes how a substance is absorbed, distributed, metabolized, and excreted by an organism. This is the source of Acetylsulfamethoxazole. Population pharmacokinetic (PopPK) models for SMX have been developed for various populations, including children and animals like broiler chickens, to optimize dosing and understand variability. These models determine key parameters such as clearance, volume of distribution, and elimination half-life, which dictate the rate and extent of Acetylsulfamethoxazole formation and excretion.

Once excreted, the environmental fate of Acetylsulfamethoxazole becomes the focus. Environmental fate models are used to predict its persistence, transport, and transformation in ecosystems like rivers and groundwater. Studies using water-sediment test systems have shown that Acetylsulfamethoxazole can be efficiently removed through biodegradation in sediment, with calculated half-lives as short as a few hours. However, these models also reveal complexities, such as the potential for abiotic back-transformation of other metabolites to the parent SMX, which could serve as a secondary source of the antibiotic in the environment. Mathematical models that account for different redox conditions in aquifers are being developed to provide a more complete picture of the degradation pathways of SMX and its metabolites.

Table 1: Selected Pharmacokinetic Parameters for Sulfamethoxazole (B1682508) (Parent Compound of Acetylsulfamethoxazole)

| Population | Apparent Clearance (CL/F) | Volume of Distribution (V/F) | Elimination Half-life | Source |

|---|---|---|---|---|

| Adults | 0.30 mL/min/kg | 0.27 L/kg | Not Specified | |

| Broiler Chickens | Not Specified | 0.62 L/kg | 2.83 h |

Biotechnological Applications in Environmental Remediation and Treatment Technologies

To address the contamination of water resources by Acetylsulfamethoxazole and its parent compound, researchers are developing innovative biotechnological and chemical treatment technologies. These methods aim to enhance the degradation and removal of these compounds from wastewater and the environment.

Engineered biological systems are being optimized to specifically target and degrade compounds like SMX, thereby preventing the release of its metabolites into the environment. These systems often utilize specialized microbial communities within controlled environments.

Biofilm Reactors: Membrane aerated biofilm reactors (MABR) and anoxic/oxic moving bed biofilm reactors (A/O-MBBR) have demonstrated effective removal of SMX from wastewater. MABRs have shown better SMX removal compared to conventional membrane bioreactors (MBRs). In A/O-MBBRs treating mariculture wastewater, 22%-33% of SMX was removed, with biodegradation in the anoxic tank accounting for over 80% of this removal.

Immobilized Microbes: Another approach involves immobilizing specific SMX-degrading microbes onto carrier materials. For example, strains of Enterobacter cloacae immobilized on bagasse (a sugarcane residue) achieved an 84.14% removal of SMX in soil under optimal conditions. Similarly, encapsulating anaerobic sludge in polyvinyl alcohol-sodium alginate (PVA-SA) hydrogels achieved SMX removal efficiencies of up to 90.2%, significantly higher than control systems.

Constructed Wetlands: These systems simulate natural wetland environments and can effectively degrade SMX and its chlorinated disinfection by-products through microbial action.

Table 2: Performance of Engineered Systems for Sulfamethoxazole Removal

| Engineered System | Target Matrix | Removal Efficiency | Key Findings | Source |

|---|---|---|---|---|

| Encapsulated Hydrogels (PVA-SA) | Wastewater | Up to 90.2% | Significantly higher than control (67.7%). Hydrogel structure shapes microbial community. | |

| Immobilized Microbes on Bagasse | Soil | Up to 84.14% | Immobilized cells performed better than free cells. | |

| Membrane Aerated Biofilm Reactor (MABR) | Wastewater | Higher than MBR | Better SMX removal and suppressed proliferation of antibiotic resistance gene (sul2). | |

| Anoxic/Oxic Moving Bed Biofilm Reactor (A/O-MBBR) | Mariculture Wastewater | 22% - 33% | >80% of removal occurred via biodegradation in the anoxic tank. |

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive species, most notably hydroxyl radicals (HO•), to break down persistent organic pollutants. AOPs are highly effective at degrading SMX, which in turn prevents the environmental persistence of Acetylsulfamethoxazole.

Various AOPs have been studied for SMX degradation:

Photo-Fenton: This process uses UV light, hydrogen peroxide, and an iron catalyst. Using solar light, the photo-Fenton process has proven to be an effective option for degrading SMX.

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals. In a lab-scale reactor, this method achieved over 62% removal of total organic carbon from an SMX solution.

Ozonation: Ozone is a powerful oxidant that can rapidly degrade SMX. Catalytic ozonation and photo-ozonation (ozonation combined with UV light) can lead to very high levels of mineralization (up to 83% after 3 hours).

Electro-oxidation: An electro-oxidation system using a boron-doped diamond (BDD) anode was able to achieve 100% SMX degradation in just 5 minutes under optimized conditions. The primary reactive species were identified as hydroxyl and chlorine radicals.

While effective, AOPs can sometimes generate transformation products that are more toxic than the original compound, necessitating careful monitoring and toxicity assessment of the treated water.

Interdisciplinary Approaches within One Health Frameworks for Holistic Risk Assessment

The "One Health" concept is a collaborative, multisectoral, and transdisciplinary approach that recognizes the interconnection between the health of people, animals, and their shared environment. For a compound like Acetylsulfamethoxazole, which originates from human and veterinary medicine and enters the environment, this framework is essential for a comprehensive risk assessment.

A holistic risk assessment considers multiple exposure pathways and effects. This includes evaluating the ecological risks to aquatic organisms and the potential for human health risks through the consumption of contaminated water or food. Risk is often quantified using a Risk Quotient (RQ), which compares the measured environmental concentration of a substance to a predicted no-effect concentration.

Studies have assessed the risks posed by sulfonamides in various environmental compartments:

Aquatic Ecosystems: In urban aquifers and rivers, the presence of SMX and its metabolites is monitored to evaluate the risk to algae, fish, and crustaceans. While some studies found RQs to be low, others identified high ecological risks in specific water bodies, such as drainage ditches receiving agricultural runoff.

Food Chain Contamination: The presence of sulfonamide residues, including SMX, is monitored in animal products like meat and fish. Risk assessments based on the estimated daily intake compared to the acceptable daily intake are performed to ensure food safety. While some studies conclude the risk to consumers is low, the potential for long-term exposure to low levels of antibiotics and their metabolites remains a concern.

The One Health approach emphasizes that managing the risks associated with Acetylsulfamethoxazole requires integrated strategies, including prudent antibiotic use in medicine, effective wastewater treatment to remove the parent drug and its metabolites, and ongoing environmental monitoring to protect both ecosystem and human health.

Development of Novel Analytical Standards and Certified Reference Materials for Research

The accuracy and reliability of analytical measurements are paramount in scientific research, particularly in fields such as environmental monitoring and pharmaceutical analysis where precise quantification of chemical compounds is essential. For Acetylsulfamethoxazole, a major metabolite of the widely used antibiotic Sulfamethoxazole, the availability of high-quality analytical standards and certified reference materials (CRMs) is a fundamental prerequisite for generating robust and comparable data across different laboratories and studies. The development of these materials is a meticulous process governed by stringent international standards, ensuring their suitability for their intended use.

The primary international standard for the production of CRMs is ISO 17034, which outlines the general requirements for the competence of reference material producers reagecon.comelementalmicroanalysis.com. This standard ensures that the entire process, from material selection and preparation to the assignment of certified values and their associated uncertainties, is conducted in a metrologically valid manner reagecon.com. Laboratories that test and calibrate these reference materials often operate under ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories advancedlabsinc.comeurofinsus.comsigmaaldrich.commichelsonlab.comexactscientific.comlexamed.com. The adherence to these standards provides researchers with a high degree of confidence in the accuracy and traceability of the certified values.

The development of a novel analytical standard or CRM for Acetylsulfamethoxazole involves several critical stages. Initially, a high-purity batch of Acetylsulfamethoxazole is synthesized and extensively purified. Following this, a comprehensive characterization is performed to confirm the identity and purity of the substance. This characterization typically involves a battery of analytical techniques.

Subsequently, the homogeneity and stability of the candidate reference material are rigorously assessed. Homogeneity studies are crucial to ensure that every unit of the reference material has the same concentration of Acetylsulfamethoxazole within the stated uncertainty researchgate.net. Stability testing, on the other hand, evaluates the potential for degradation of the compound under various storage and transport conditions, thereby establishing a reliable shelf-life for the material researchgate.neteuropa.eu.

A key step in the certification process is the accurate assignment of a property value, such as the purity or concentration of Acetylsulfamethoxazole. This is often achieved through an interlaboratory comparison study involving a network of competent and independent laboratories nih.govnih.gov. The results from these laboratories are statistically analyzed to determine a consensus certified value and its associated uncertainty.

Several commercial entities specialize in the production and distribution of Acetylsulfamethoxazole analytical standards and CRMs, adhering to these rigorous quality standards. These products are indispensable for a variety of applications, including the calibration of analytical instruments, the validation of analytical methods, and as quality control materials in routine laboratory analysis hpc-standards.comaroscientific.com. The availability of these certified materials underpins the generation of high-quality, reliable data in research focused on Acetylsulfamethoxazole.

Below is an interactive data table detailing examples of commercially available Acetylsulfamethoxazole reference materials.

| Product Name | Supplier | CAS Number | Purity/Assay | Format | Notes |

| N-Acetyl Sulfamethoxazole | LGC Standards | 21312-10-7 | High Purity | Neat | Certified reference material. |

| Acetylsulfamethoxazole | HPC Standards GmbH | 21312-10-7 | High Purity | Not Specified | Tested to meet international quality standards for residue analysis. hpc-standards.com |

| N4-Acetylsulfamethoxazole | Sigma-Aldrich | 21312-10-7 | ≥98.5% (HPLC) | Neat | Analytical standard. |

| Acetylsulfamethoxazole | Dr. Ehrenstorfer | 21312-10-7 | Not Specified | Neat | Produced under ISO 17034. lgcstandards.com |

Q & A

Q. How can researchers investigate acetylsulfamethoxazole’s potential for microbial resistance induction in environmental isolates?

- Longitudinal exposure experiments with sub-inhibitory concentrations, followed by whole-genome sequencing of resistant strains, identify mutations. Comparative genomics with clinical isolates clarifies environmental vs. clinical resistance mechanisms .

Data Presentation and Reproducibility Guidelines

- Raw Data: Include chromatograms, spectral data, and kinetic curves in supplementary materials. Large datasets (e.g., HPLC peak areas) should be archived in repositories like Zenodo .

- Statistical Reporting: Specify software (e.g., R v4.4.0) and packages used. For hypothesis testing, report effect sizes, p-values, and post-hoc power analyses .

- Ethical Compliance: Document adherence to laboratory safety protocols (e.g., REACH regulations) and data anonymization procedures for studies involving human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。